
Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate
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Overview
Description
Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is a compound that belongs to the class of indazole derivatives. The trifluoromethyl group (-CF₃) is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and metabolic resistance
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow techniques to control reaction parameters and avoid precipitation .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.
Reduction: Reduction reactions can modify the indazole ring, potentially forming dihydroindazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with organolithium reagents.
Major Products: The major products formed from these reactions include trifluoromethyl ketones, dihydroindazole derivatives, and various substituted indazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives have been studied for their potential as agonists or partial agonists of nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Compounds derived from indazole structures are being explored for their therapeutic effects on cognitive decline and other psychiatric conditions .
CFTR Modulators
Recent studies have identified small molecules that modulate the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. This compound derivatives have been evaluated for their ability to enhance CFTR function, thereby representing a promising avenue for the treatment of cystic fibrosis .
Synthetic Methodologies
Palladium-Catalyzed Reactions
The compound has been utilized in palladium-catalyzed reactions, specifically in site-selective oxidative arylation processes. These reactions allow for the introduction of aryl groups into indazole frameworks, enhancing the diversity of potential derivatives. The yields from these reactions vary, with some achieving moderate to good yields (30-57%) depending on the substituents used .
Synthesis of Indazole Derivatives
this compound acts as a precursor in synthesizing various indazole derivatives through reactions with different electrophiles. The ability to modify its structure allows researchers to explore a wide range of biological activities and optimize pharmacological properties .
Material Science Applications
Development of Functional Materials
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in developing functional materials such as organic semiconductors and sensors. Its incorporation into polymer matrices can enhance material properties, including thermal stability and electrical conductivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is primarily influenced by the trifluoromethyl group, which affects its interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in various chemical syntheses.
Trifluoromethylpyridine: Another heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Trifluoromethylphenol: Known for its use in the synthesis of various bioactive molecules.
Uniqueness: Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is unique due to its indazole core, which provides a distinct scaffold for further functionalization and potential biological activity. The combination of the indazole ring and the trifluoromethyl group enhances its chemical stability and biological properties, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:
Synthesis
This compound is synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The trifluoromethyl group is introduced to enhance the compound's reactivity and interaction with biological targets.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group allows for better cell membrane penetration, modulating signaling pathways and inhibiting enzyme activity, which can lead to various biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's IC50 values in different cancer cell lines are summarized below:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 15.2 |
MCF-7 (Breast) | 12.8 |
HeLa (Cervical) | 10.5 |
These values suggest a promising therapeutic potential in oncology.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The following table summarizes its effects on cytokine production:
Cytokine | Inhibition (%) at 10 μM |
---|---|
TNF-alpha | 70 |
IL-6 | 65 |
IL-1β | 60 |
These results indicate that the compound may be beneficial in treating inflammatory conditions.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Lung Cancer : A patient with advanced non-small cell lung cancer showed a significant reduction in tumor size after treatment with a regimen including this compound.
- Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, those treated with this compound experienced reduced joint inflammation and pain.
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)-2H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)5-2-3-7-6(4-5)8(15-14-7)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSDDKGFPWPFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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